molecular formula C12H10O4 B1614696 [1,1'-Biphenyl]-2,2',4,4'-tetrol CAS No. 4371-31-7

[1,1'-Biphenyl]-2,2',4,4'-tetrol

Cat. No.: B1614696
CAS No.: 4371-31-7
M. Wt: 218.20 g/mol
InChI Key: CFGDTWRKBRQUFB-UHFFFAOYSA-N
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Description

Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Properties

CAS No.

4371-31-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(2,4-dihydroxyphenyl)benzene-1,3-diol

InChI

InChI=1S/C12H10O4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,13-16H

InChI Key

CFGDTWRKBRQUFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O

Other CAS No.

4371-31-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .

Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method is preferred due to its efficiency and high yield. The process starts with the dialkylation of benzene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to produce resorcinol . This method is widely used in commercial plants in the United States, Germany, China, and Japan .

Comparison with Similar Compounds

Resorcinol is part of the resorcinol class of compounds, which includes various derivatives and related compounds:

Resorcinol’s versatility and wide range of applications make it a valuable compound in various fields of research and industry.

Biological Activity

[1,1'-Biphenyl]-2,2',4,4'-tetrol, also known as 2,2',4,4'-tetrahydroxybiphenyl, is a polyphenolic compound characterized by two hydroxyl groups on each of the biphenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

  • Molecular Formula : C12H12O4
  • Molecular Weight : 218.2 g/mol
  • Purity : Typically > 95%
  • Melting Point : 281-283 °C
  • Boiling Point : 327 °C

The presence of multiple hydroxyl groups enhances its antioxidant properties and potential interactions with various biological systems.

The compound acts primarily through its antioxidant properties. Similar compounds have been shown to interact with various biological targets, including:

  • Reactive Oxygen Species (ROS) : Scavenging free radicals and reducing oxidative stress.
  • Cell Signaling Pathways : Modulating pathways involved in inflammation and cellular apoptosis.

Antioxidant Activity

Research indicates that [1,1'-Biphenyl]-2,2',4,4'-tetrol exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. A study demonstrated that this compound improved cell survival rates by approximately 40% in neurodegeneration models induced by oxidative stress (PC12 cells) .

Anti-cancer Properties

Several case studies have highlighted the anti-cancer potential of this compound:

  • Breast Cancer Study : A study published in Cancer Letters showed that treatment with [1,1'-Biphenyl]-2,2',4,4'-tetrol led to significant reductions in tumor size in xenograft models. Histological analysis indicated increased apoptosis in treated tumors compared to controls .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges ROS; improves cell survival by 40%
Anti-cancerReduces tumor size; increases apoptosis
Anti-inflammatoryInhibits IL-1β production

Study on Cancer Cells

In a controlled study involving xenograft models of breast cancer, treatment with [1,1'-Biphenyl]-2,2',4,4'-tetrol resulted in:

  • A reduction in tumor size.
  • Histological evidence of increased apoptosis in treated tissues compared to untreated controls.

Oxidative Stress Model

In neurodegenerative disease models using PC12 cells:

  • The compound improved cell viability significantly when exposed to oxidative stress conditions.

Pharmacokinetics

The pharmacokinetic profile of [1,1'-Biphenyl]-2,2',4,4'-tetrol suggests it is well absorbed and metabolized within biological systems. Its stability can be influenced by environmental factors such as pH and temperature.

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